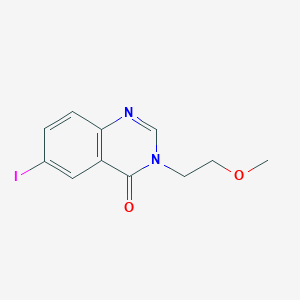

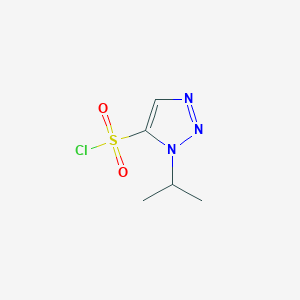

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one, or simply 6-iodo-MEOQ, is a quinazolinone compound that has been studied extensively in recent years due to its potential applications in a variety of fields. Quinazolinones are a class of heterocyclic compounds that have been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV activities. 6-iodo-MEOQ is of particular interest due to its unique structure and properties.

Applications De Recherche Scientifique

Antitumor Activity

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one and its derivatives have been synthesized and screened for their antitumor activity. Notably, certain substituted 2-mercapto-4(3H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions exhibited significant in vitro antitumor properties, with some compounds identified as active anticancer agents. These compounds demonstrated promising activity against various cancer cell lines, showcasing the potential of 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives as anticancer agents (S. Hamid et al., 2001; M. Ibrahim et al., 2015; Mohamed H. Hekal et al., 2018).

Antibacterial and Antimicrobial Activities

Research on 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives also extends to their antibacterial and antimicrobial effectiveness. Synthesis of these derivatives has shown significant activity against various microorganisms, including Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. These findings highlight the compound's potential in developing new antibacterial and antimicrobial treatments (Osarodion Peter Osarumwense, 2019).

Anticonvulsant Evaluation

The anticonvulsant activity of 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives has been investigated, with some compounds showing promising results against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock tests. These studies suggest potential therapeutic applications for epilepsy and other seizure-related disorders (M. Ibrahim et al., 2015).

Radioiodination and Biodistribution

Studies on the radioiodination and biodistribution of 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives in tumor-bearing mice have provided insights into the compound's potential as a radiopharmaceutical agent. The research demonstrates successful labeling with radioactive iodine and suggests the possibility of targeting tumor cells effectively (R. Al-Salahi et al., 2018).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory properties of 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives have been explored, with some compounds showing significant activity in this regard. This indicates the potential use of these compounds in developing new analgesic and anti-inflammatory drugs (Osarumwense Peter Osarodion, 2023; V. Alagarsamy et al., 2011).

Propriétés

IUPAC Name |

6-iodo-3-(2-methoxyethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDWDDZOHYHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(C1=O)C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2592596.png)

![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)

![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)

![N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2592601.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)

![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592618.png)